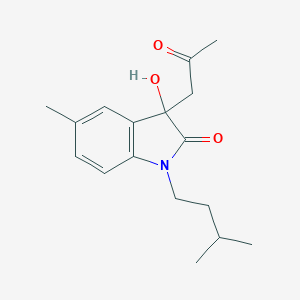![molecular formula C21H18ClN3O2 B368584 N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide CAS No. 919972-14-8](/img/structure/B368584.png)
N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a complex organic compound that features a benzimidazole core, a chlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the benzimidazole core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of Furan Ring: The final step involves coupling the benzimidazole derivative with 2-furylcarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), often in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and furan rings.
Reduction: Reduced forms of nitro groups or other reducible functionalities.
Substitution: Substituted benzimidazole or furan derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, this compound is investigated for its antimicrobial, antifungal, and antiviral properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, particularly in treating infections and possibly as an anticancer agent due to its ability to interfere with cellular processes.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting their normal function. The chlorophenyl and furan groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Furan Derivatives: Compounds such as furazolidone, which has antimicrobial properties.
Uniqueness
N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is unique due to its combined structural features, which may confer a broader spectrum of biological activity and potential therapeutic applications compared to simpler benzimidazole or furan derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
N-[1-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRBOMNZDZPSSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-5-methyl-1-[3-(4-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368503.png)



![N-[3'-acetyl-7-methyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B368509.png)
![N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368510.png)
![N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368514.png)

![Ethyl 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B368522.png)


![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)
![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)
